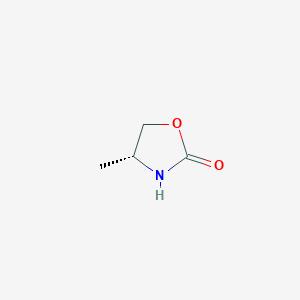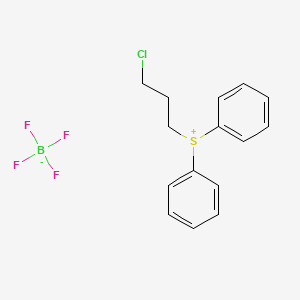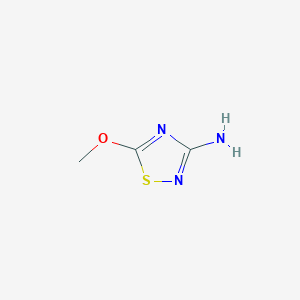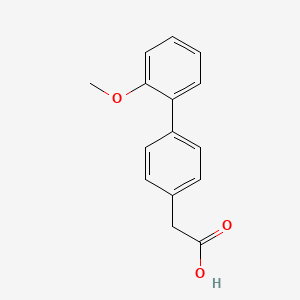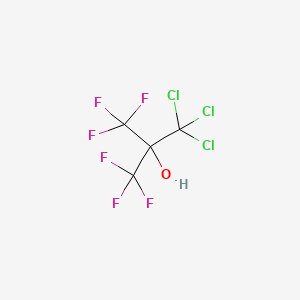
1,1-Bis(trifluormethyl)-2,2,2-trichlorethanol
Übersicht
Beschreibung
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol: is a chemical compound characterized by the presence of trifluoromethyl and trichloro groups attached to an ethanol backbone. This compound is notable for its unique combination of fluorine and chlorine atoms, which impart distinct chemical properties such as high electronegativity and reactivity. It is used in various scientific and industrial applications due to its stability and reactivity.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Research into potential pharmaceutical applications includes exploring its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol can be synthesized through several methods. One common approach involves the reaction of trifluoromethylated alkenes with trichloroacetaldehyde under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trichloro groups to less chlorinated compounds.
Substitution: The trifluoromethyl and trichloro groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated carboxylic acids, while reduction can produce partially dechlorinated alcohols .
Wirkmechanismus
The mechanism of action of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol involves its interaction with various molecular targets. The trifluoromethyl and trichloro groups can interact with enzymes and proteins, affecting their function. The compound may also participate in redox reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1,1,1-Trichloro-2,2,2-trifluoroethane: Similar in structure but lacks the hydroxyl group.
1,1,1-Trichloro-2,2,2-trifluoroethanol: Similar but with different substitution patterns.
Trifluoromethylated alkanes: Compounds with similar trifluoromethyl groups but different overall structures
Uniqueness: 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is unique due to its combination of trifluoromethyl and trichloro groups attached to an ethanol backbone. This structure imparts distinct chemical properties, making it valuable in various applications where high reactivity and stability are required .
Eigenschaften
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTWDASUQVRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378303 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7594-49-2 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


